

Investigating Dopamine Transporter Function with (+)-Troparil: Application Notes and Protocols

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Compound of Interest

Compound Name: Troparil, (+)-

Cat. No.: B219778

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Introduction

(+)-Troparil, also known as WIN 35,065-2 or β -CPT, is a potent and selective dopamine transporter (DAT) inhibitor. Structurally related to cocaine, it lacks the ester linkage, resulting in a pure stimulant effect with reduced cardiotoxicity. Its high affinity for the DAT makes it an invaluable tool for investigating the role of this transporter in normal physiology and in various neurological and psychiatric disorders. These application notes provide detailed protocols for using (+)-Troparil to characterize DAT function through in vitro and in vivo experimental approaches.

Mechanism of Action

(+)-Troparil is a competitive inhibitor of the dopamine transporter. It binds to the DAT and blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration and residence time of dopamine, thereby enhancing dopaminergic neurotransmission.

Data Presentation

Binding Affinity of (+)-Troparil for Monoamine Transporters

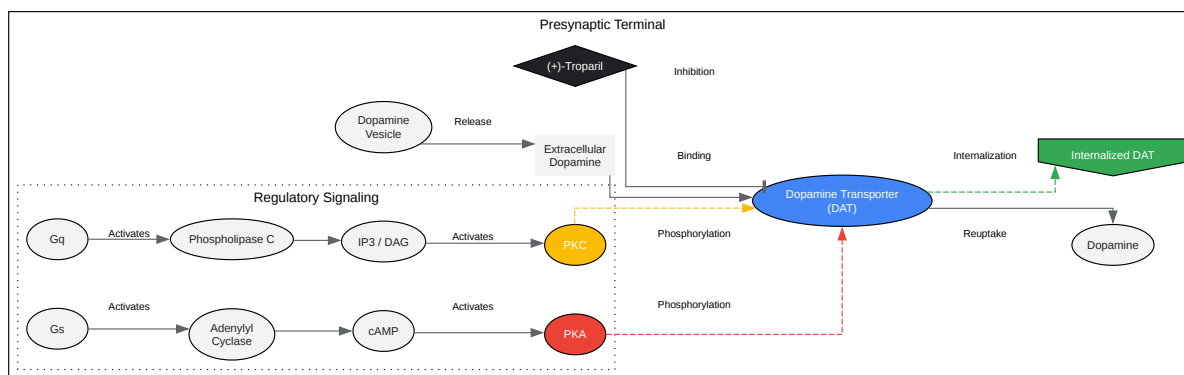
The following table summarizes the binding affinities (K_i) of (+)-Troparil for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower K_i values indicate higher binding affinity.

Transporter	K_i (nM)	Reference
Dopamine Transporter (DAT)	1.81	
Serotonin Transporter (SERT)	1790	
Norepinephrine Transporter (NET)	472	

Signaling Pathways and Experimental Workflows

Dopamine Transporter Regulation by Protein Kinases

The function of the dopamine transporter is dynamically regulated by various intracellular signaling pathways, including those involving Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases can phosphorylate the DAT, leading to changes in its trafficking and function, such as internalization from the plasma membrane, which reduces dopamine uptake capacity.

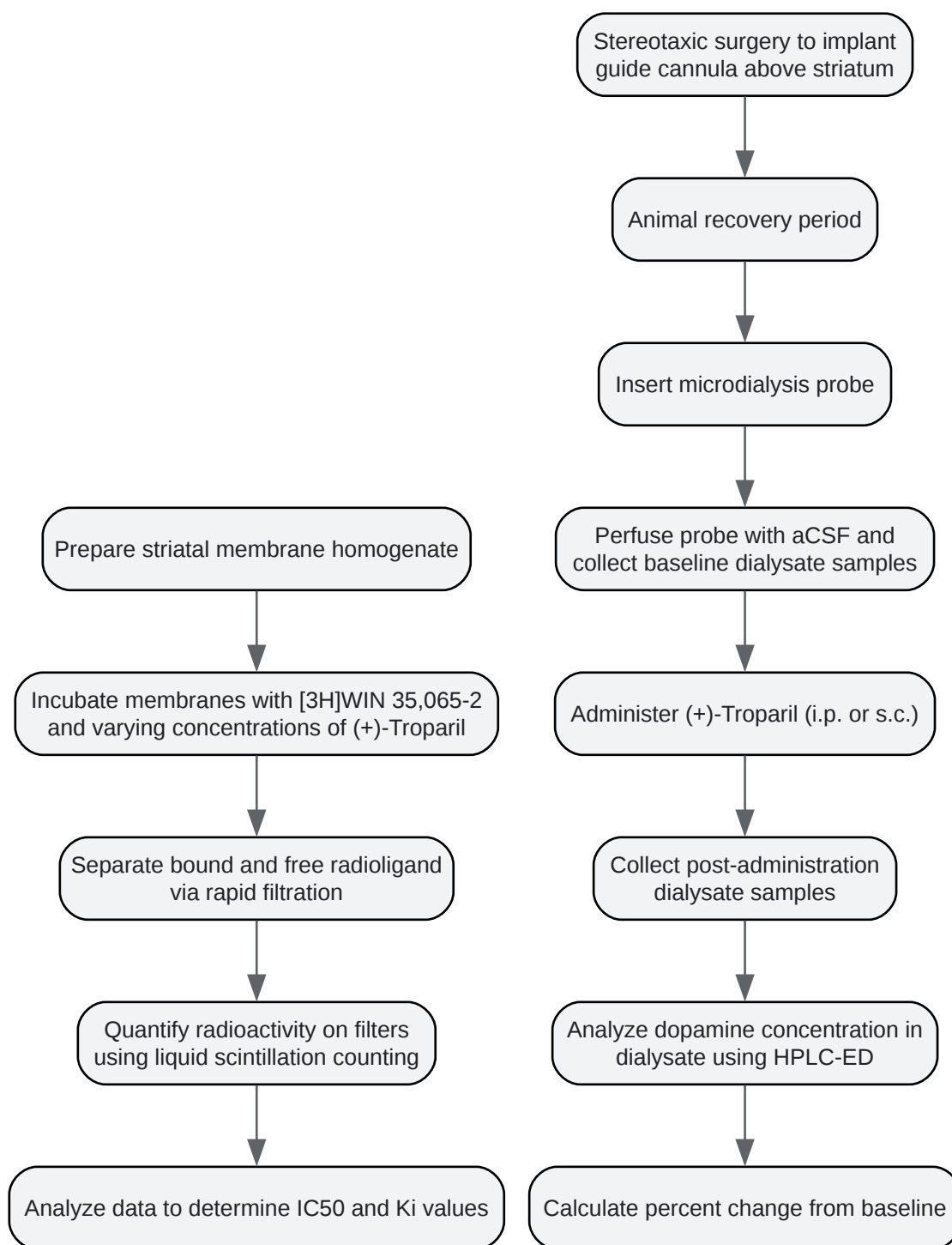


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DAT signaling and (+)-Troparil's inhibitory action.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of (+)-Troparil for the dopamine transporter.



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